Methyl 2-amino-4-carbamoylbutanoate hydrochloride
Overview
Description
Methyl 2-amino-4-carbamoylbutanoate hydrochloride is a chemical compound with the molecular formula C6H12N2O3Cl. It is a derivative of butanoic acid and is characterized by the presence of an amino group, a carbamoyl group, and a methyl ester group. This compound is often used in various chemical and biological research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-carbamoylbutanoate hydrochloride typically involves the reaction of 2-amino-4-carbamoylbutanoic acid with methanol in the presence of hydrochloric acid. The reaction proceeds as follows:
Starting Materials: 2-amino-4-carbamoylbutanoic acid, methanol, hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the reaction flask.
Product Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent, such as ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-carbamoylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The carbamoyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of methyl 2-nitro-4-carbamoylbutanoate hydrochloride.
Reduction: Formation of methyl 2-amino-4-aminobutanoate hydrochloride.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-4-carbamoylbutanoate hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-carbamoylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carbamoyl groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The methyl ester group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-carbamoylbutanoate: Lacks the hydrochloride component, which affects its solubility and reactivity.
Methyl 2-amino-4-carbamoylbutanoic acid: Lacks the ester group, which affects its chemical properties and reactivity.
Methyl 2-amino-4-aminobutanoate hydrochloride: Contains an additional amino group, which affects its chemical reactivity and biological activity.
Uniqueness
Methyl 2-amino-4-carbamoylbutanoate hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and carbamoyl groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
methyl 2,5-diamino-5-oxopentanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H2,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYBXODOMJPMNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218910-62-3 | |
Record name | Glutamine, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218910-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-amino-4-carbamoylbutanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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